[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-imidazol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-12-3-1-2-11(8-12)9-14-4-6-16-7-5-15-10-16/h1-3,5,7-8,10,14H,4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJPUQGATIEMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound [(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine is a derivative of imidazole, a five-membered heterocyclic moiety. Imidazole derivatives are known to bind with high affinity to multiple receptors, which makes them key components in a variety of functional molecules used in everyday applications. .
Mode of Action
Imidazole derivatives are known to interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides. This interaction is responsible for their numerous biological activities and functions.
Biochemical Pathways
Imidazole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that imidazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents, which may influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Action Environment
The compound’s solubility in water and other polar solvents may suggest that its action could be influenced by the polarity of its environment.
Biological Activity
The compound [(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine , a derivative of imidazole, has garnered attention due to its diverse biological activities. Imidazole derivatives are known for their ability to interact with various biological targets, leading to applications in pharmacology, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Target of Action
The compound acts primarily through its imidazole moiety, which is structurally similar to naturally occurring nucleotides. This similarity allows it to engage with biopolymers in biological systems, influencing various biochemical pathways.
Mode of Action
Imidazole derivatives exhibit a range of biological activities:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
These activities arise from the ability of the imidazole ring to participate in hydrogen bonding and π-stacking interactions with biological macromolecules.
Pharmacokinetics
The compound is characterized by high solubility in water and other polar solvents, facilitating its absorption and distribution within biological systems. This property is crucial for its bioavailability and therapeutic efficacy.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains such as Bacillus subtilis and Enterococcus faecalis, often outperforming conventional antibiotics like amoxicillin .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 4b | Bacillus subtilis | 0.10 |
| 9 | Enterococcus faecalis | 0.05 |
| 3c | Acinetobacter calcoaceticus | 0.15 |
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored extensively. For example, certain compounds have demonstrated IC50 values in the micromolar range against cancer cell lines such as HeLa and A549, indicating their capacity to inhibit cell proliferation effectively .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 7.01 |
| Compound B | A549 | 8.55 |
Study on Antimicrobial Properties
A study conducted by Roxana et al. synthesized several imidazole derivatives and evaluated their antibacterial activity against resistant strains of bacteria. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics, especially in light of rising antibiotic resistance .
Study on Anticancer Efficacy
In another investigation focusing on the anticancer properties of imidazole derivatives, compounds were tested against various cancer cell lines. The study highlighted that specific derivatives not only inhibited cell growth but also induced apoptosis through mechanisms involving the disruption of mitochondrial function and activation of caspases .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including [(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine, have been studied for their antimicrobial properties. Research indicates that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi. For example, studies have shown that imidazole derivatives can overcome resistance mechanisms in bacteria such as E. coli and S. aureus . The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Imidazole derivatives are known to influence various biochemical pathways associated with cancer cell proliferation and survival. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth . Specific case studies have highlighted the effectiveness of imidazole derivatives in targeting cancer stem cells and overcoming drug resistance in established cancer cell lines .
Neurological Applications
Recent research has explored the neuroprotective effects of imidazole derivatives, suggesting potential applications in treating neurodegenerative diseases. The structural properties of this compound may allow it to modulate neurotransmitter systems or protect neuronal cells from oxidative stress . This opens avenues for further exploration in conditions such as Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Effects
Another area of application is the anti-inflammatory activity exhibited by imidazole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in managing conditions characterized by chronic inflammation . Their ability to modulate immune responses makes them candidates for further investigation in inflammatory diseases.
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in aromatic substituents, linker length, or heterocyclic modifications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Inferred formula; †Calculated based on structural analogs; ‡Calculated from molecular formula.
Key Observations:
The 2-chloro-6-fluorophenyl analog (C₁₃H₁₅ClFN₃) adds halogen diversity, which may improve metabolic stability and target binding via halogen bonds .
Heterocyclic Replacements :
- Substituting phenyl with thiophene (C₁₀H₁₃N₃S) introduces a sulfur atom, altering electronic properties and solubility. Thiophene’s π-electron system may engage in unique aromatic interactions .
- Bromofuran analogs (C₁₀H₁₂BrN₃O) replace phenyl with a furan ring, reducing steric bulk but introducing oxygen and bromine, which could influence reactivity and halogen bonding .
Physicochemical Properties
- Molecular Weight : The target compound (~235.7 g/mol) falls within a range typical for small-molecule drugs, balancing bioavailability and permeability.
- Lipophilicity : Chlorophenyl and bromofuran analogs are more lipophilic than thiophene or methyl-substituted derivatives, impacting solubility and logP values.
- Stability : Fluorine in C₁₃H₁₅ClFN₃ may enhance metabolic stability by resisting oxidative degradation .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The target compound can be conceptually prepared by nucleophilic substitution or reductive amination involving:
- A 3-chlorobenzyl halide or equivalent electrophile as the chlorophenylmethyl source
- 2-(1H-imidazol-1-yl)ethylamine as the nucleophilic amine component
This approach aligns with common synthetic routes for N-substituted imidazolylethylamines, where the imidazole nitrogen is preserved, and the amine nitrogen is functionalized with the benzyl group.
Stepwise Preparation Route
Synthesis of 2-(1H-imidazol-1-yl)ethylamine
- Typically prepared via nucleophilic substitution of 2-chloroethylamine derivatives with imidazole under basic conditions, or by reduction of imidazole-substituted nitriles.
- Purification is achieved by distillation or chromatography.
Preparation of (3-chlorophenyl)methyl electrophile
- 3-Chlorobenzyl chloride or bromide is commercially available or synthesized by halogenation of 3-chlorotoluene.
- Purification involves distillation or recrystallization.
Coupling Reaction
- The key step involves nucleophilic substitution of the benzyl halide by the amine nucleophile.
Reaction conditions:
- Solvent: polar aprotic solvents such as acetonitrile or DMF.
- Base: mild bases like triethylamine to neutralize generated acid.
- Temperature: ambient to moderate heating (25–80 °C).
- Time: several hours to overnight.
Alternative: Reductive amination using 3-chlorobenzaldehyde and 2-(1H-imidazol-1-yl)ethylamine with a reducing agent such as sodium cyanoborohydride.
Literature-Related Synthetic Insights
Although direct literature on the exact compound is sparse, related imidazole-containing amines have been synthesized using organocatalytic and base-catalyzed methods:
- Base-catalyzed synthesis of imidazolyl amines via intramolecular hydroamidation and nucleophilic substitution has been demonstrated with high yields and mild conditions using bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).
- Sonogashira coupling and related palladium-catalyzed cross-coupling reactions have been used to prepare propargylic ureas and amines with imidazole substituents, indicating the feasibility of constructing complex imidazole-linked amines.
- Reductive amination and nucleophilic substitution remain the most straightforward and scalable methods for preparing benzylated imidazolyl amines.
Data Table: Comparative Preparation Methods
Mechanistic Considerations
- The nucleophilic substitution proceeds via an SN2 mechanism favored by the primary benzyl halide.
- The imidazole nitrogen remains unreacted, preserving aromaticity and basicity.
- Reductive amination involves imine intermediate formation followed by selective reduction.
- Organocatalytic methods utilize strong, non-nucleophilic bases to promote intramolecular cyclizations and substitutions, applicable for related imidazole derivatives.
Detailed Research Findings
- Computational studies in related systems show that strong bases like BEMP facilitate deprotonation steps, lowering activation barriers and enhancing reaction rates.
- Experimental data confirm that mild, room temperature conditions suffice for high-yield synthesis of imidazole-linked amines, minimizing side reactions.
- Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures.
- Spectroscopic characterization (1H NMR, 13C NMR, HRMS) confirms structural integrity and purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-chlorobenzyl chloride with 2-(1H-imidazol-1-yl)ethylamine in the presence of a base (e.g., triethylamine) in solvents like DMF or THF. Optimization involves controlling temperature (room temperature to 80°C), using excess protonating agents to suppress cyclization byproducts, and employing catalysts like DBU for azide reduction steps. Monitoring via TLC ensures reaction progress .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the 3-chlorophenyl group (δ 7.2–7.4 ppm aromatic signals) and imidazole protons (δ 7.5–7.7 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and conformations. For example, the dihedral angle between the imidazole and chlorophenyl rings can be determined .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z calculated for C12H13ClN3: 234.08).
Q. How can purity and stability be assessed during storage?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to monitor degradation. Stability studies under varying temperatures (4°C vs. ambient) and inert atmospheres (N2) prevent oxidation. Karl Fischer titration quantifies hygroscopicity if the compound is moisture-sensitive .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Systematic analysis of reaction parameters is critical:
- Leaving Groups : Acyl chlorides (e.g., 3-chlorobenzyl chloride) yield higher efficiency compared to esters .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene may favor cyclization side reactions.
- Catalytic Systems : DBU or LiAlH4 improves azide-to-amine conversion in reductive steps .
- Byproduct Analysis : Use LC-MS to identify imidazole cyclization products and adjust stoichiometry accordingly.
Q. What computational strategies predict the bioactivity of this compound against microbial or cancer targets?
- Methodological Answer :
- Molecular Docking : Target enzymes like fungal CYP51 (sterol 14α-demethylase) or human kinases. The imidazole moiety may coordinate heme iron in CYP51, as seen in azole antifungals .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS).
- QSAR Models : Correlate substituent effects (e.g., chloro vs. fluoro analogs) with IC50 values from enzymatic assays .
Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic environments?
- Methodological Answer :
- Frontier Orbital Analysis : HOMO-LUMO gaps calculated via DFT (e.g., Gaussian 16) predict sites for electrophilic attack. The imidazole nitrogen’s lone pairs may dominate reactivity.
- Solvent-Partitioning Studies : LogP values (e.g., 2.1–2.5) indicate moderate lipophilicity, influencing membrane permeability in biological assays .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with 2:1 acetone/hexane mixtures to induce slow crystallization.
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in cases of pseudo-merohedral twinning .
- Temperature Control : Crystallize at 4°C to reduce thermal motion artifacts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
